![molecular formula C12H10F4O3 B1403224 Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate CAS No. 870823-14-6](/img/structure/B1403224.png)
Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Enantioselective Reduction by Fungi : Ethyl 3-aryl-3-oxopropanoates, including variants with 2-fluorophenyl groups, have been enantioselectively reduced to their corresponding alcohols by fungi such as Rhizopus arrhizus and Rhizopus sp. This process highlights the potential of these compounds in chiral synthesis and biological applications (Salvi & Chattopadhyay, 2006).
Quantitative Bioanalytical Method Development : A novel molecule with the ethyl 3-oxopropanoate structure, exhibiting acetylcholinesterase inhibition properties, has been quantitatively measured using a developed RP-HPLC bioanalytical method. This showcases its potential in drug development and pharmacokinetics (Nemani, Shard, & Sengupta, 2018).
Preparation of α-Fluoro-α,β-Unsaturated Carboxylic Acid Esters : Ethyl phenylsulfinyl fluoroacetate, a compound related to ethyl 3-oxopropanoates, has been used as a reagent for preparing α-fluoro-α,β-unsaturated ethyl carboxylates. These compounds are important intermediates for fluorine-containing biologically active compounds (Allmendinger, 1991).
Copolymerization with Styrene : Novel trisubstituted ethylenes, including those with 2-fluoro-5-(trifluoromethyl)phenyl groups, have been prepared and copolymerized with styrene, indicating their use in polymer chemistry and materials science (Humanski et al., 2018).
Investigation of Polymorphism in Pharmaceutical Compounds : Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound structurally related to ethyl 3-oxopropanoates, has been studied for polymorphism using spectroscopic and diffractometric techniques. This research is significant for pharmaceutical development and quality control (Vogt et al., 2013).
Propiedades
IUPAC Name |
ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4O3/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGBNSDWDWDOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



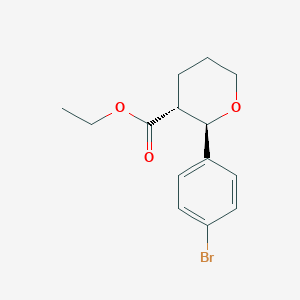
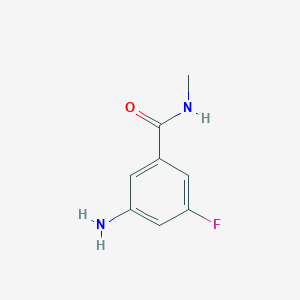
![2,2-Difluorobenzo[d][1,3]dioxol-5-ol](/img/structure/B1403146.png)
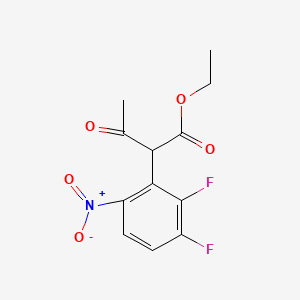

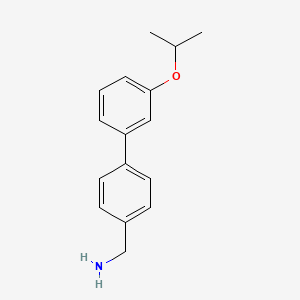
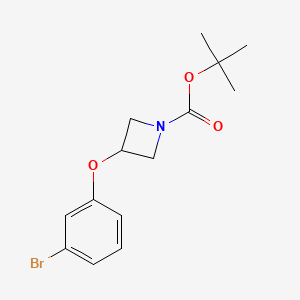
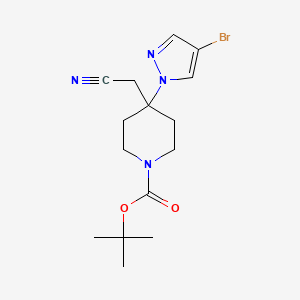
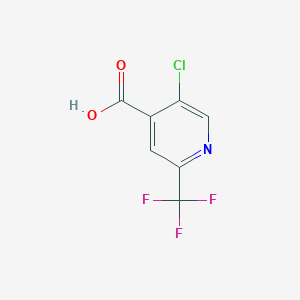

![7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one](/img/structure/B1403163.png)
![2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403164.png)